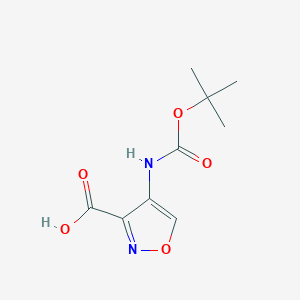
2,3-Diaminobenzoic acid hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diaminobenzoic acid hydrobromide: is a chemical compound with the molecular formula C7H9BrN2O2 and a molecular weight of 233.07 . It is a derivative of benzoic acid, where two amino groups are substituted at the 2nd and 3rd positions of the benzene ring, and it is combined with hydrobromic acid to form the hydrobromide salt . This compound is widely used in various scientific research fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diaminobenzoic acid hydrobromide typically involves the reduction of 2,3-dinitrobenzoic acid. The reduction can be carried out using different methods, such as:
Iron Powder Reduction: This method involves the reduction of 2,3-dinitrobenzoic acid using iron powder in an acidic medium.
Hydrazine Reduction: Hydrazine can be used as a reducing agent to convert 2,3-dinitrobenzoic acid to 2,3-diaminobenzoic acid.
Catalytic Hydrogenation: This method uses hydrogen gas in the presence of a catalyst, such as palladium on carbon, to reduce 2,3-dinitrobenzoic acid.
Industrial Production Methods: In industrial settings, the catalytic hydrogenation method is often preferred due to its efficiency and scalability. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Diaminobenzoic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups or other oxidized derivatives.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce different amine derivatives .
Applications De Recherche Scientifique
2,3-Diaminobenzoic acid hydrobromide has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2,3-diaminobenzoic acid hydrobromide involves its interaction with various molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and interact with enzymes and proteins, affecting their activity and function . Additionally, the compound can participate in redox reactions, influencing cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
2,4-Diaminobenzoic Acid: Similar to 2,3-diaminobenzoic acid but with amino groups at the 2nd and 4th positions.
3,5-Diaminobenzoic Acid: Has amino groups at the 3rd and 5th positions.
2,3-Dihydroxybenzoic Acid: Contains hydroxyl groups instead of amino groups at the 2nd and 3rd positions.
Uniqueness: 2,3-Diaminobenzoic acid hydrobromide is unique due to the specific positioning of its amino groups, which allows it to participate in distinct chemical reactions and interactions compared to its isomers and other similar compounds . This unique structure makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H9BrN2O2 |
|---|---|
Poids moléculaire |
233.06 g/mol |
Nom IUPAC |
2,3-diaminobenzoic acid;hydrobromide |
InChI |
InChI=1S/C7H8N2O2.BrH/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,8-9H2,(H,10,11);1H |
Clé InChI |
IGSUMTWHTBRRQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)N)N)C(=O)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B15318363.png)

![3-(2-aminoethoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]propanamide](/img/structure/B15318378.png)

![6-Oxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B15318393.png)

![N-benzyl-N-methyl-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B15318402.png)



